4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1,5-dimethyl-3-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at position 4, two methyl groups at positions 1 and 5, and a phenyl group at position 3. The molecular formula is C11H11IN2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine in the presence of iodine. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like Selectfluor . The process can be summarized as follows:
Cyclocondensation: 1,3-dicarbonyl compounds react with phenylhydrazine to form the pyrazole ring.
Iodination: The pyrazole ring is then iodinated at position 4 using iodine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1,5-dimethyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Iodine and Ammonium Hydroxide: Used for iodination reactions.
Organometallic Reagents: Used for substitution reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Iodo-1,5-dimethyl-3-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one: Similar structure but with a different substitution pattern.
3,5-Dimethyl-1-phenylpyrazole: Lacks the iodine atom, leading to different reactivity and applications.
Uniqueness
4-Iodo-1,5-dimethyl-3-phenyl-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11IN2 |
---|---|
Molecular Weight |
298.12 g/mol |
IUPAC Name |
4-iodo-1,5-dimethyl-3-phenylpyrazole |
InChI |
InChI=1S/C11H11IN2/c1-8-10(12)11(13-14(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
KJASMFCMMMJVHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.